rac N-Demethyl Promethazine Hydrochloride
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Overview
Description
rac N-Demethyl Promethazine Hydrochloride: is a chemical compound with the molecular formula C16H19ClN2S and a molecular weight of 306.86 g/mol . It is an impurity of Promethazine Hydrochloride and is often used in pharmaceutical research . This compound is also known by other names such as Promethazine Hydrochloride Impurity C and N-desmethyl Promethazine .
Biochemical Analysis
Biochemical Properties
It is known that it is a metabolite of Promethazine As such, it may interact with various enzymes, proteins, and other biomolecules in the body
Cellular Effects
Given its relationship to Promethazine, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac N-Demethyl Promethazine Hydrochloride typically involves the demethylation of Promethazine. This process can be achieved through various chemical reactions, including the use of demethylating agents such as iodine and red phosphorus . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactions with stringent quality control measures. The process may include steps such as purification through recrystallization and chromatographic techniques to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions: rac N-Demethyl Promethazine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides .
Major Products Formed: The major products formed from these reactions include sulfoxides , amines , and substituted phenothiazines .
Scientific Research Applications
rac N-Demethyl Promethazine Hydrochloride has a wide range of applications in scientific research:
Biology: The compound is studied for its biological activity and potential therapeutic effects.
Industry: The compound is used in the development and quality control of pharmaceutical products.
Mechanism of Action
The mechanism of action of rac N-Demethyl Promethazine Hydrochloride involves its interaction with various molecular targets:
Histamine H1 Receptors: The compound acts as an antagonist at these receptors, which contributes to its antihistamine effects.
Dopamine Receptors: It also exhibits antagonistic activity at dopamine receptors, which may influence its sedative properties.
Muscarinic Receptors: The compound’s interaction with muscarinic receptors contributes to its anticholinergic effects.
Comparison with Similar Compounds
rac N-Demethyl Promethazine Hydrochloride can be compared with other similar compounds, such as:
Promethazine Hydrochloride: The parent compound, which is widely used as an antihistamine and sedative.
Promethazine Sulfoxide: An oxidized derivative with different pharmacological properties.
Iso-Promethazine: An isomer with distinct chemical and biological characteristics.
Uniqueness: this compound is unique due to its specific demethylated structure, which influences its pharmacokinetics and pharmacodynamics differently compared to its parent compound and other derivatives .
Properties
IUPAC Name |
N-methyl-1-phenothiazin-10-ylpropan-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S.ClH/c1-12(17-2)11-18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18;/h3-10,12,17H,11H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGGTRGRXVNMMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)NC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747473 |
Source
|
Record name | N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60113-77-1 |
Source
|
Record name | N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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